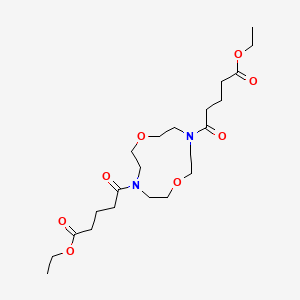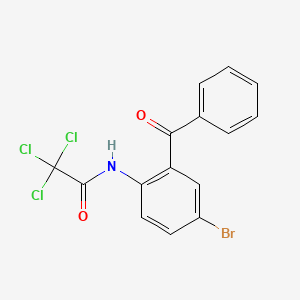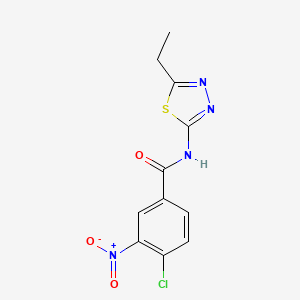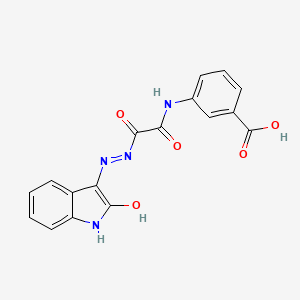
Diethyl 5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) is a complex organic compound with the molecular formula C22H38N2O8. It is characterized by its unique structure, which includes a diaza crown ether core and two diethyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with diethyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) involves its ability to form stable complexes with metal ions. The diaza crown ether core provides a cavity that can encapsulate metal ions, while the ester groups can participate in coordination. This unique structure allows the compound to interact with various molecular targets and pathways, making it useful in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A simpler compound with a similar diaza crown ether core but without the ester groups.
4,10-Dibenzyl-1,7-dioxa-4,10-diazacyclododecane: A derivative with benzyl groups instead of ester groups.
5,5’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(2,4-dimethyl-5-oxopentanoic acid): A related compound with different substituents on the ester groups.
Uniqueness
Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) is unique due to its combination of a diaza crown ether core and diethyl ester groups. This structure provides both stability and versatility, allowing it to form a wide range of complexes with metal ions and participate in various chemical reactions .
Propiedades
Fórmula molecular |
C22H38N2O8 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
ethyl 5-[10-(5-ethoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate |
InChI |
InChI=1S/C22H38N2O8/c1-3-31-21(27)9-5-7-19(25)23-11-15-29-17-13-24(14-18-30-16-12-23)20(26)8-6-10-22(28)32-4-2/h3-18H2,1-2H3 |
Clave InChI |
JHXFARNONSKPTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
![4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)

![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)
![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)

![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)

![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)
![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)
